

Application Notes and Protocols: (4-(Aminomethyl)phenyl)methanol Hydrochloride in Organic Synthesis

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Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol hydrochloride

Cat. No.: B112510

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Introduction

(4-(Aminomethyl)phenyl)methanol hydrochloride is a versatile bifunctional building block widely employed in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a primary aminomethyl group and a primary hydroxymethyl group attached to a benzene ring, allows for a variety of chemical transformations. This makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules, including analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.^[1] The hydrochloride salt form enhances its stability and solubility in certain solvents. This document provides detailed application notes and experimental protocols for the use of **(4-(Aminomethyl)phenyl)methanol hydrochloride** in common synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **(4-(Aminomethyl)phenyl)methanol hydrochloride** is provided in the table below.

| Property | Value | Reference |
|--------------------|-------------------------------------|-----------------------|
| Molecular Formula | C ₈ H ₁₂ CINO | PubChem CID: 46738133 |
| Molecular Weight | 173.64 g/mol | PubChem CID: 46738133 |
| Appearance | Solid | Chem-Impex |
| Purity | ≥ 95% (NMR) | Chem-Impex |
| Storage Conditions | 0-8°C | Chem-Impex |

Applications in Organic Synthesis

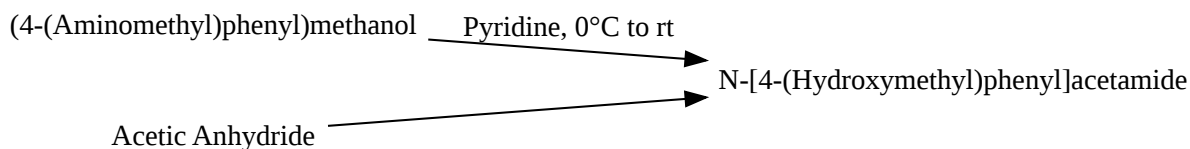
The presence of both an amino and a hydroxyl group allows for selective functionalization, making (4-(Aminomethyl)phenyl)methanol a strategic component in multi-step syntheses. The primary applications involve the modification of these two functional groups through reactions such as amide bond formation and reductive amination.

Amide Bond Formation

The primary amino group of **(4-(Aminomethyl)phenyl)methanol hydrochloride** readily participates in amide coupling reactions with carboxylic acids, acyl chlorides, or acid anhydrides. These reactions are fundamental in the synthesis of a vast array of pharmaceutical compounds, including kinase inhibitors and other targeted therapies.

This protocol details the synthesis of N-[4-(Hydroxymethyl)phenyl]acetamide, a simple yet illustrative example of an amide coupling reaction.

Reaction Scheme:



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Caption: Amide formation via acylation.

Materials:

- **(4-(Aminomethyl)phenyl)methanol hydrochloride**
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of **(4-(Aminomethyl)phenyl)methanol hydrochloride** (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine.
- Cool the mixture to 0°C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford N-[4-(Hydroxymethyl)phenyl]acetamide.

Quantitative Data:

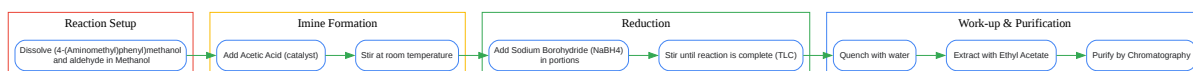
| Parameter | Value |
|-----------------|------------|
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
| Melting Point | 132-134 °C |

Reductive Amination

The aminomethyl group can also undergo reductive amination with aldehydes or ketones to form secondary amines. This reaction is a powerful tool for introducing further complexity and diversity into the molecular structure.

This protocol provides a general method for the reductive amination of an aldehyde with (4-(Aminomethyl)phenyl)methanol.

Reaction Workflow:



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Caption: Reductive amination workflow.

Materials:

- **(4-(Aminomethyl)phenyl)methanol hydrochloride**
- Aldehyde of choice (e.g., benzaldehyde)
- Sodium borohydride (NaBH_4)
- Methanol
- Acetic acid (catalytic amount)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve **(4-(Aminomethyl)phenyl)methanol hydrochloride** (1.0 eq) and the aldehyde (1.1 eq) in methanol. Add triethylamine (1.1 eq) to free the amine.
- Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Cool the reaction mixture to 0°C in an ice bath.
- Carefully add sodium borohydride (1.5 eq) in small portions.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.

- Wash the combined organic layers with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate.
- Purify the crude product by flash column chromatography.

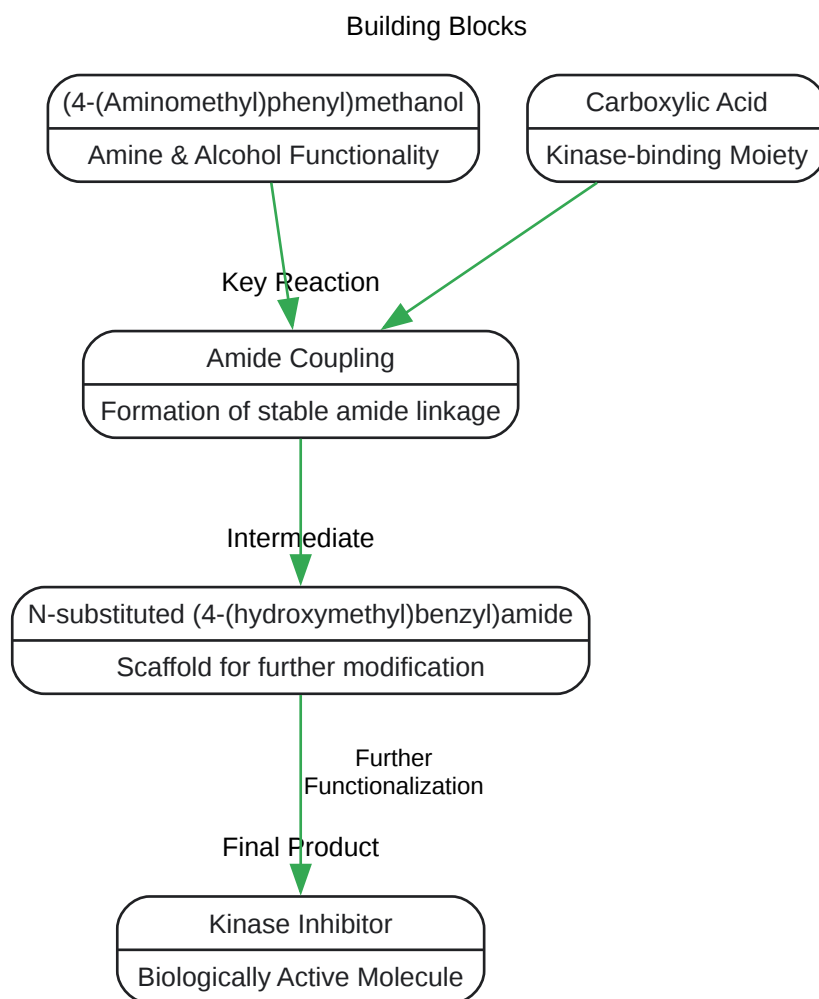
Quantitative Data:

| Parameter | Value |
|-----------------|--------|
| Typical Yield | 70-90% |
| Purity (by NMR) | >95% |

Use in the Synthesis of Biologically Active Molecules

(4-(Aminomethyl)phenyl)methanol hydrochloride serves as a key intermediate in the synthesis of various biologically active molecules.^[1] While specific, detailed protocols for complex drugs are often proprietary, the fundamental reactions described above are the cornerstone of these syntheses. For example, derivatives of this building block are utilized in the development of kinase inhibitors, where the aminomethyl group serves as an anchor for building the pharmacophore that interacts with the kinase active site.

Logical Relationship in Kinase Inhibitor Synthesis:



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References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Application Notes and Protocols: (4-(Aminomethyl)phenyl)methanol Hydrochloride in Organic Synthesis]. BenchChem, [2026].

[Online PDF]. Available at: [<https://www.benchchem.com/product/b112510#4-aminomethyl-phenyl-methanol-hydrochloride-as-a-building-block-in-organic-synthesis>]

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